molecular formula C7H16Cl2F2N2 B6199969 (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride CAS No. 2694056-61-4

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride

Cat. No.: B6199969
CAS No.: 2694056-61-4
M. Wt: 237.12 g/mol
InChI Key: SLANQXFVAYUCPJ-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the construction of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene has been described . This process involves metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,2-difluoroethyl acetate, has been analyzed. The formula for 2,2-difluoroethyl acetate is C4H6F2O2, and its molecular weight is 124.0860 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,2-difluoro-2,3-dihydrofurans can be converted into α-amino acids under a reducing atmosphere .

Mechanism of Action

The mechanism of action for “(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride” is not clearly defined in the available literature .

Safety and Hazards

The safety and hazards associated with “(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride” are not clearly defined in the available literature .

Future Directions

The future directions for the research and development of similar compounds involve the construction of 2-fluorofuran derivatives and the development of amino acid drugs . Additionally, the construction of 3-(2,2-difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes with ethyl bromodifluoroacetate as a difluorocarbene source has been reported .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride involves the reaction of 3-methylpiperazine with 2,2-difluoroethylamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-methylpiperazine", "2,2-difluoroethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-methylpiperazine is reacted with 2,2-difluoroethylamine in ethanol at room temperature to form (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine.", "Step 3: The dihydrochloride salt is then purified by recrystallization using sodium hydroxide and ethanol." ] }

2694056-61-4

Molecular Formula

C7H16Cl2F2N2

Molecular Weight

237.12 g/mol

IUPAC Name

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine;dihydrochloride

InChI

InChI=1S/C7H14F2N2.2ClH/c1-6-4-11(3-2-10-6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

SLANQXFVAYUCPJ-QYCVXMPOSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)CC(F)F.Cl.Cl

Canonical SMILES

CC1CN(CCN1)CC(F)F.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.